4-[(4-Ethoxyphenyl)amino]-4-oxobutanoic acid
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Overview
Description
“4-[(4-Ethoxyphenyl)amino]-4-oxobutanoic acid” is an aromatic ketone . It is a compound that contains an ethoxyphenyl group attached to an amino group, which is further attached to a 4-oxobutanoic acid group .
Molecular Structure Analysis
The molecular formula of “4-[(4-Ethoxyphenyl)amino]-4-oxobutanoic acid” is C12H14O4 . The molecular weight is 222.24 g/mol . The InChIKey, a unique identifier for chemical substances, is HXMFVOXVXQBEEJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-[(4-Ethoxyphenyl)amino]-4-oxobutanoic acid” include a molecular weight of 222.24 g/mol . It has 1 hydrogen bond donor count and 4 hydrogen bond acceptor count . The compound has a rotatable bond count of 6 .Scientific Research Applications
Molecular Structure and Properties Analysis
- FT-IR and Molecular Structure Analysis : The molecular structure of a compound similar to 4-[(4-Ethoxyphenyl)amino]-4-oxobutanoic acid was confirmed through IR, NMR, and X-ray diffraction studies. The vibrational wavenumbers were computed using computational methods, shedding light on the molecular stability, charge transfer, and hyper-conjugative interactions within the molecule. Molecular electrostatic potential maps were also analyzed using the DFT method, contributing to a better understanding of the molecule's properties (Raju et al., 2015).
Reactivity and Chemical Interactions
- Reactivity with Nitrogen-containing Compounds : Research on the interaction of similar 4-oxobutanoic acids with nitrogen-containing compounds like 1,3-binucleophilic reagents demonstrated the formation of complex compounds. This provides insights into the nucleophilicity of various functional groups within the molecule and the influence of substrate structure on the reaction products (Amalʼchieva et al., 2022).
Synthesis and Application in Material Science
- Synthesis of Novel Compounds : Research involving the synthesis of novel compounds from 4-[(4-Ethoxyphenyl)amino]-4-oxobutanoic acid or its derivatives has been documented. These studies provide insights into the synthetic routes and the potential applications of these compounds in various fields, such as material science or organic chemistry (Patel & Patel, 2004).
Biological and Pharmaceutical Applications
- Biological Activity and Potential in Pharmacology : The molecular docking and spectroscopic studies of derivatives of 4-oxobutanoic acid have suggested their potential for biological activity. These studies have indicated the possible role of these compounds in inhibiting biological targets and their relevance in pharmacological research (Vanasundari et al., 2018).
Mechanism of Action
Biochemical Pathways
It is known that many compounds with similar structures can influence various biochemical pathways, leading to downstream effects that can alter cellular function .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which is a key factor in its potential efficacy as a therapeutic agent .
Result of Action
Understanding these effects is critical for predicting the compound’s potential therapeutic applications and side effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
properties
IUPAC Name |
4-(4-ethoxyanilino)-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-2-17-10-5-3-9(4-6-10)13-11(14)7-8-12(15)16/h3-6H,2,7-8H2,1H3,(H,13,14)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXCPMPAALKOYQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70308626 |
Source
|
Record name | 4-[(4-ethoxyphenyl)amino]-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70308626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Ethoxyphenyl)amino]-4-oxobutanoic acid | |
CAS RN |
59256-45-0 |
Source
|
Record name | 59256-45-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=205560 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-[(4-ethoxyphenyl)amino]-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70308626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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